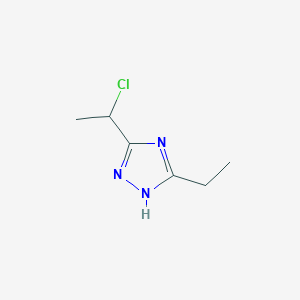
(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a thiophene ring attached to the methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine typically involves the reaction of 1-methylpiperidine with thiophene-3-carbaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in anhydrous ethanol. The reaction is carried out under reflux conditions for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkylating agents for alkylation reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1-Methylpiperidin-4-yl)methanamine: Lacks the thiophene ring, making it less versatile in terms of π-π interactions.
Thiophen-3-ylmethanamine: Lacks the piperidine ring, reducing its potential for receptor binding.
N-Methylthiophen-3-ylmethanamine: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine is unique due to the presence of both the piperidine and thiophene rings, which confer distinct chemical and biological properties. The combination of these two moieties allows for versatile interactions with various molecular targets, making it valuable in medicinal chemistry and other research fields.
特性
分子式 |
C11H18N2S |
|---|---|
分子量 |
210.34 g/mol |
IUPAC名 |
(1-methylpiperidin-4-yl)-thiophen-3-ylmethanamine |
InChI |
InChI=1S/C11H18N2S/c1-13-5-2-9(3-6-13)11(12)10-4-7-14-8-10/h4,7-9,11H,2-3,5-6,12H2,1H3 |
InChIキー |
OWQANEUNUWOPAH-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C(C2=CSC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B13324188.png)
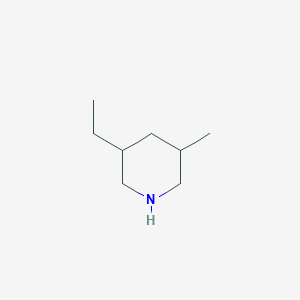
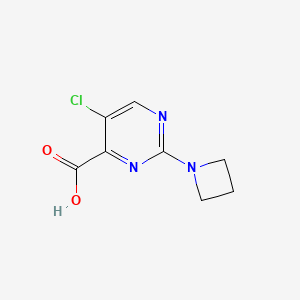
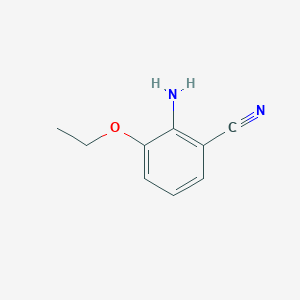
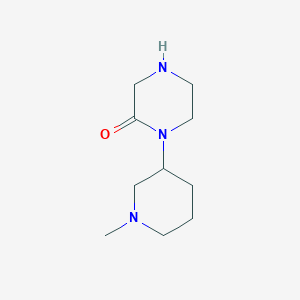
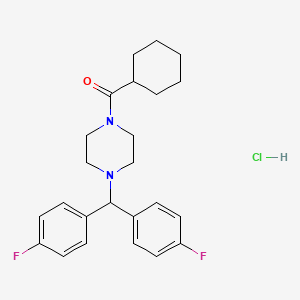
![2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13324218.png)
![3-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324224.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324233.png)
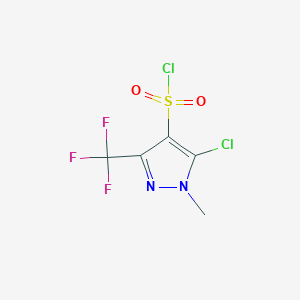
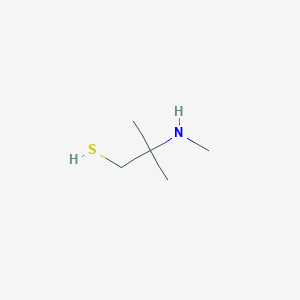
![1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13324258.png)
